3,5-Dimethylhippuric Acid: Chemical Properties & Analytical Guide
3,5-Dimethylhippuric Acid: Chemical Properties & Analytical Guide
Executive Summary
3,5-Dimethylhippuric acid (3,5-DMHA) is the primary urinary metabolite of mesitylene (1,3,5-trimethylbenzene), a prevalent industrial solvent and component of petroleum distillates.[1] Unlike its isomers (3,4-dimethylhippuric acid from pseudocumene), 3,5-DMHA serves as a highly specific biomarker for mesitylene exposure due to the symmetry of the parent molecule, which funnels metabolism almost exclusively through a single oxidation-conjugation pathway.[1]
This guide provides a comprehensive technical analysis of 3,5-DMHA, detailing its physicochemical profile, synthetic pathways, and validated analytical protocols for its detection in biological matrices.[1]
Chemical Identity & Structural Analysis
| Property | Detail |
| IUPAC Name | N-(3,5-Dimethylbenzoyl)glycine |
| Common Name | 3,5-Dimethylhippuric acid |
| CAS Registry Number | 23082-14-6 |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| SMILES | CC1=CC(=CC(=C1)C(=O)NCC(=O)O)C |
| InChI Key | InChI=1S/C11H13NO3/c1-7-3-8(2)5-9(6-7)11(15)12-4-10(13)14 |
Structural Commentary
The molecule consists of a 3,5-dimethylbenzoyl moiety amide-linked to a glycine backbone.[1] The C2v symmetry of the aromatic ring (ignoring the amide substituent rotation) simplifies its NMR spectrum compared to asymmetric isomers. The amide bond exhibits restricted rotation, potentially showing rotamers in low-temperature NMR, though it typically appears as a single conformer at room temperature.[1]
Physicochemical Profile
Physical Properties
-
Appearance: White to off-white crystalline powder.[1]
-
Melting Point: High melting solid (Predicted range: 160–185 °C; Note: Isomeric 3-methylhippuric acid melts at ~140 °C; the additional methyl group and symmetry typically increase lattice energy).[1]
-
Solubility:
Electronic & Acid-Base Properties[1]
-
Acidity (pKa): ~3.6 – 3.8 (Carboxylic acid). The electron-donating methyl groups at the meta positions exert a weak inductive effect (+I), slightly decreasing the acidity of the benzoic acid precursor, but the glycine carboxyl group is sufficiently distal that its pKa remains close to that of hippuric acid (3.6).[1]
-
UV Absorbance:
approx. 205–210 nm (amide/aromatic ) and ~240 nm.
Biosynthesis & Metabolic Pathway
In humans and rodents, mesitylene is metabolized via oxidation of one methyl group to a carboxylic acid, followed by glycine conjugation in the mitochondria.
Metabolic Flow Diagram
Figure 1: Metabolic biotransformation of Mesitylene to 3,5-Dimethylhippuric acid.[1]
Toxicokinetics:
-
Conversion Rate: Approximately 70–80% of absorbed mesitylene is excreted as 3,5-DMHA.[1][3][4]
-
Excretion Half-life: Biphasic; initial phase ~2–3 hours, terminal phase ~16 hours.[1]
-
Interferences: Co-exposure to ethanol can inhibit the initial oxidation step, delaying excretion.
Chemical Synthesis Protocol (Lab Scale)
For analytical standard preparation, 3,5-DMHA is synthesized via the Schotten-Baumann reaction.[1]
Materials
-
Precursor: 3,5-Dimethylbenzoic acid (CAS 499-06-9)[1]
-
Reagent: Thionyl chloride (
) -
Co-reactant: Glycine (CAS 56-40-6)[1]
-
Solvent: Toluene (anhydrous), 10% NaOH
Step-by-Step Methodology
-
Acid Chloride Formation:
-
In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve 10 mmol of 3,5-dimethylbenzoic acid in 20 mL anhydrous toluene.
-
Add 15 mmol Thionyl chloride dropwise.
-
Reflux at 80–90 °C for 2 hours until gas evolution (
, ) ceases. -
Evaporate solvent and excess
under reduced pressure to yield 3,5-dimethylbenzoyl chloride (oily residue).[1]
-
-
Conjugation (Schotten-Baumann):
-
Dissolve 12 mmol Glycine in 15 mL of 10% NaOH (aq) at 0 °C.
-
Add the crude acid chloride dropwise to the glycine solution with vigorous stirring, maintaining temperature < 5 °C.
-
Critical Step: Maintain pH > 9 by adding additional NaOH if necessary during addition.
-
Stir at room temperature for 1 hour.
-
-
Isolation & Purification:
-
Wash the aqueous solution with 10 mL diethyl ether (removes unreacted acid chloride/impurities).
-
Acidify the aqueous layer to pH 2 using 6M HCl. The product will precipitate as a white solid.
-
Filter and wash with ice-cold water.[1]
-
Recrystallization: Recrystallize from Ethanol/Water (1:1) to achieve analytical purity (>99%).
-
Analytical Characterization
HPLC-UV Method
This method separates 3,5-DMHA from other xylene metabolites (methylhippuric acids).[1]
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : 20 mM Phosphate Buffer (pH 2.[1]5) [40:60 v/v] |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (primary) or 254 nm |
| Retention Time | ~12–15 min (Distinct from 2-, 3-, and 4-methylhippuric acids) |
| Internal Standard | 2-Methylhippuric acid (if not present in sample) or o-Toluic acid |
Mass Spectrometry (LC-MS/MS)
For high-sensitivity biomonitoring.[1]
-
Ionization: ESI Negative Mode (
).[1] -
Precursor Ion: m/z 206.
-
Product Ions:
-
m/z 162 (Loss of
) -
m/z 133 (3,5-dimethylbenzoyl cation)[1]
-
m/z 74 (Glycine fragment)
-
Decision Logic for Analysis
Figure 2: Analytical workflow for urinary determination.
Biological & Toxicological Significance
Biomarker Correlation
While ACGIH has not established a finalized numerical BEI (Biological Exposure Index) specifically for Mesitylene in the same regulatory tier as Toluene, research establishes a linear correlation between airborne exposure and urinary metabolite concentration.
-
Exposure-Excretion Relationship:
[1]-
Example: An 8-hour exposure to 25 ppm Mesitylene results in approximately 200 mmol/mol creatinine of 3,5-DMHA in post-shift urine.[1]
-
Interpretation of Results
-
Background Levels: Non-exposed individuals typically show non-detectable levels (< 0.1 mg/g creatinine).
-
False Positives: Rare, as 3,5-dimethylbenzoic acid is not a common food preservative (unlike benzoic acid/hippuric acid).[1]
References
-
U.S. EPA. (2016). Toxicological Review of Trimethylbenzenes. Integrated Risk Information System (IRIS). [Link]
-
ACGIH. (2024). TLV/BEI Guidelines & Documentation. American Conference of Governmental Industrial Hygienists. [Link]
-
Järnberg, J., et al. (1997).[5] "Toxicokinetics of inhaled trimethylbenzenes in man." Toxicology and Applied Pharmacology. [Link]
-
PubChem. (2025).[6] Compound Summary: 3,5-Dimethylhippuric acid (CID 122046).[1] National Library of Medicine.[7] [Link]
-
Tsujimoto, Y., et al. (2000). "Simultaneous determination of urinary metabolites of toluene, xylene and trimethylbenzene by HPLC." Journal of Chromatography B. [Link]
